
Acetyl-d3 L-Carnitine Hydrochloride
Overview
Description
Acetyl-L-carnitine-d3 (chloride) is a deuterated form of acetyl-L-carnitine, an acetylated derivative of the essential mitochondrial metabolite L-carnitine. This compound is often used as an internal standard for the quantification of L-acetylcarnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-L-carnitine-d3 (chloride) typically involves the acetylation of L-carnitine with deuterated acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its chloride salt form .
Industrial Production Methods
Industrial production of acetyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically formulated as a solid and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Hydrolysis: The ester bond in acetyl-L-carnitine-d3 can be hydrolyzed to produce L-carnitine and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: L-carnitine and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acetyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-acetylcarnitine.
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and dementia.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
Mechanism of Action
Acetyl-L-carnitine-d3 (chloride) exerts its effects by facilitating the transport of acetyl-CoA into mitochondria, where it participates in fatty acid oxidation and energy production. The compound enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis. It also increases the levels of mGlu2/3 receptor proteins, which are involved in pain modulation .
Comparison with Similar Compounds
Similar Compounds
L-carnitine: The non-acetylated form of acetyl-L-carnitine.
Propionyl-L-carnitine: Another acylated derivative of L-carnitine with a propionyl group.
O-Acetyl-L-carnitine: A similar compound with an acetyl group but without deuterium labeling.
Uniqueness
Acetyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological samples .
Biological Activity
Acetyl-d3 L-Carnitine Hydrochloride (d3-ALCAR) is a stable isotope-labeled derivative of acetyl-L-carnitine (ALCAR), which is known for its significant biological activities, particularly in energy metabolism and neuroprotection. This article explores the biological activity of d3-ALCAR, supported by research findings, data tables, and case studies.
This compound is characterized by the presence of a deuterated acetyl group, which enhances its metabolic tracing capabilities. The compound facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation and serves as a precursor for acetylcholine synthesis, thereby influencing neurotransmitter dynamics and energy metabolism in cells .
- Transport Function : d3-ALCAR acts through the carnitine shuttle, transferring acyl groups between coenzyme A (CoA) and carnitine. This process is crucial for maintaining cellular energy homeostasis by preventing the accumulation of long-chain acyl-CoAs, which can be toxic to cells .
- Neuroprotective Effects : It has been shown to exert neuroprotective effects by reducing oxidative stress and promoting mitochondrial biogenesis, which enhances neuronal survival under stress conditions .
2. Biological Functions
The biological functions of d3-ALCAR can be summarized as follows:
Case Studies
- Neuropathic Pain Management : A study involving 1773 patients demonstrated that d3-ALCAR significantly reduced pain levels in conditions such as diabetic neuropathy and chemotherapy-induced neuropathies. Patients reported improved nerve function and overall quality of life following treatment with d3-ALCAR .
- Cognitive Decline in Aging : Research indicates that supplementation with ALCAR may mitigate cognitive decline associated with aging by enhancing mitochondrial function and reducing oxidative damage in neuronal tissues .
Preclinical Studies
- In animal models, administration of d3-ALCAR has been shown to improve energy status and decrease cell death in traumatic brain injury scenarios, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
4. Pharmacokinetics
The pharmacokinetic profile of d3-ALCAR reveals its rapid absorption and distribution within the body. Studies indicate that after administration, peak plasma concentrations are achieved within approximately 30 minutes, facilitating quick onset of action for its biological effects .
5. Safety Profile
d3-ALCAR is generally considered safe for human consumption at recommended dosages. Adverse effects are typically mild and may include gastrointestinal discomfort when taken in excessive amounts (greater than 5 g/day) . Long-term studies have shown no significant adverse effects associated with regular supplementation at lower doses (up to 2000 mg/day) .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPLOXBFFRHDN-SPMMGKNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745728 | |
Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-62-5 | |
Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 362049-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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